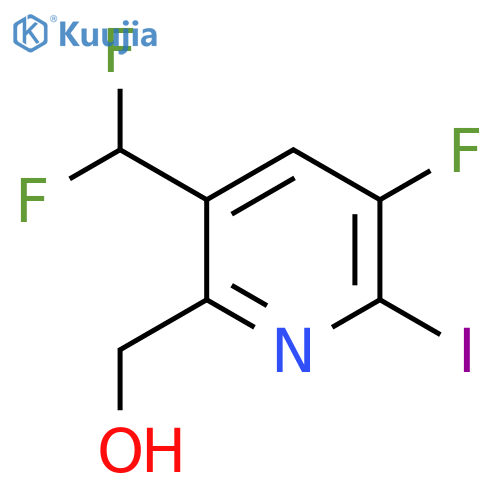Cas no 1805050-31-0 (3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol)

1805050-31-0 structure
商品名:3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol
CAS番号:1805050-31-0
MF:C7H5F3INO
メガワット:303.020384550095
CID:4806323
3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol
-
- インチ: 1S/C7H5F3INO/c8-4-1-3(6(9)10)5(2-13)12-7(4)11/h1,6,13H,2H2
- InChIKey: QJOZJBILOOQTAO-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(C(F)F)C(CO)=N1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029036125-500mg |
3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol |
1805050-31-0 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
| Alichem | A029036125-250mg |
3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol |
1805050-31-0 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A029036125-1g |
3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol |
1805050-31-0 | 95% | 1g |
$2,923.95 | 2022-04-01 |
3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
1805050-31-0 (3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol) 関連製品
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
